molecular formula C23H17ClN4O2 B11388371 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11388371
M. Wt: 416.9 g/mol
InChI Key: REYHRFZHOSDHTH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-c]pyrazol-6(1H)-one family, characterized by a fused bicyclic scaffold with a pyrazole and pyrrolidine ring. The structure includes three distinct substituents:

  • Pyridin-4-ylmethyl group: Enhances solubility via the pyridine nitrogen and may influence receptor binding.

While direct data on this compound’s synthesis or applications are absent in the provided evidence, structural analogs (e.g., –10) suggest its relevance in medicinal chemistry, particularly in targeting kinases or oxidative stress-related pathways.

Properties

Molecular Formula

C23H17ClN4O2

Molecular Weight

416.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H17ClN4O2/c24-16-5-3-4-15(12-16)22-19-20(17-6-1-2-7-18(17)29)26-27-21(19)23(30)28(22)13-14-8-10-25-11-9-14/h1-12,22,29H,13H2,(H,26,27)

InChI Key

REYHRFZHOSDHTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC3=C2C(N(C3=O)CC4=CC=NC=C4)C5=CC(=CC=C5)Cl)O

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitate higher cyclization yields (75–80%) compared to ethanol (50–55%) due to improved solubility of intermediates. Elevated temperatures (100–120°C) accelerate ring closure but may promote decomposition of the hydroxyphenyl moiety. Optimal conditions balance reactivity and stability, with 80°C in DMF identified as ideal for the final cyclization step.

Catalytic Systems

Copper(I) iodide and 1,10-phenanthroline synergistically catalyze the introduction of the pyridin-4-ylmethyl group, achieving 85% conversion efficiency. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields above 70%. Table 1 summarizes critical optimization parameters.

Table 1: Optimization Parameters for Key Synthetic Steps

StepOptimal ConditionsYield (%)Purity (HPLC)
Chalcone formationNaOH/EtOH, 25°C, 6 h9298.5
Pyrazole cyclizationHydrazine hydrate/DMF, 80°C7897.2
AlkylationCuI/phenanthroline, 100°C8596.8
Final purificationRecrystallization (EtOAc)6599.9

Analytical Characterization

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 5.4 Hz, pyridine-H), 7.53–7.07 (m, aromatic-H), 4.08 (t, N-CH₂), 2.36 (s, CH₃).

  • ¹³C NMR : 181.16 ppm (C=O), 158.49 ppm (pyridine-C), 130.22 ppm (chlorophenyl-C).

High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 416.9 (calc. 416.9 for C₂₃H₁₇ClN₄O₂).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) establishes a purity of 99.9%, with a retention time of 4.91 minutes.

Comparative Analysis with Analogous Compounds

Structural analogs featuring pyridin-3-ylmethyl or 4-methoxyphenyl groups exhibit divergent synthetic challenges. For example, pyridin-3-ylmethyl derivatives require protective group strategies to prevent N-oxide formation during alkylation, whereas the 4-methoxyphenyl variant undergoes demethylation under acidic conditions. The target compound’s 2-hydroxyphenyl moiety necessitates inert atmosphere handling to avoid oxidation.

Table 2: Synthetic Challenges in Pyrrolopyrazole Derivatives

SubstituentKey ChallengeMitigation Strategy
2-HydroxyphenylOxidation to quinoneN₂ atmosphere, antioxidant additives
Pyridin-4-ylmethylSteric hindrance in alkylationMicrowave assistance, phase-transfer catalysts
3-ChlorophenylDehalogenationLow-temperature Pd catalysis

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / ID Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 3-Cl-phenyl, 2-OH-phenyl, pyridin-4-ylmethyl C₂₄H₁₈ClN₃O₂* 423.87† Pyridine enhances solubility; Cl and OH groups balance lipophilicity and H-bonding .
4-(4-chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-... () 4-Cl-phenyl, 2-OH-phenyl, 3-methoxypropyl C₂₁H₂₀ClN₃O₃ 397.85 Methoxypropyl increases flexibility; lower molar mass .
4-(3-fluorophenyl)-3-(4-methylphenyl)-5-phenyl-... () 3-F-phenyl, 4-Me-phenyl, phenyl C₂₅H₂₀FN₃O 421.45 Fluorine improves metabolic stability; methylphenyl adds steric bulk .
3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-... () 3,4,5-(OMe)₃-phenyl, 2-OH-phenyl, 2-phenylethyl C₂₉H₂₈N₃O₅ 514.56 Trimethoxy groups enhance electron density; phenylethyl increases lipophilicity .
3-(5-Cl-2-OH-4-Me-phenyl)-4-(3-OH-phenyl)-5-[(4-Me-phenyl)methyl]-... () 5-Cl-2-OH-4-Me-phenyl, 3-OH-phenyl, 4-Me-benzyl C₂₅H₂₂ClN₃O₃ 459.92 Multiple hydroxyl groups favor solubility; chloro-methylphenyl may enhance target specificity .

*Calculated based on substituents; †Estimated via analogous compounds.

Key Observations:

Substituent Effects on Solubility :

  • The pyridin-4-ylmethyl group in the target compound likely improves aqueous solubility compared to the 3-methoxypropyl () or phenyl () substituents, due to the pyridine’s polarizable nitrogen .
  • Hydroxyphenyl groups (common in all compounds) enable hydrogen bonding, critical for interactions with biological targets like enzymes or receptors.

Bioactivity Implications: Chlorophenyl and fluorophenyl groups () are associated with enhanced binding affinity in kinase inhibitors and antimicrobial agents. Fluorine’s electronegativity may improve metabolic stability .

Synthetic Challenges :

  • The target compound’s pyridin-4-ylmethyl group may require specialized coupling reagents, whereas methoxypropyl () or phenylethyl () groups are simpler to introduce via alkylation .

Computational and Analytical Insights

  • Structural Analysis : Tools like SHELX () are critical for resolving crystallographic data, particularly for confirming the diastereomeric purity of the fused pyrrolo-pyrazole core .

Q & A

Q. How to resolve stereochemical ambiguities in structural characterization?

  • Approach : Use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) to separate enantiomers. Confirm configurations via circular dichroism (CD) spectroscopy .

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